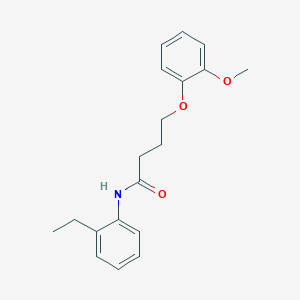

![molecular formula C22H23N5O3 B2679546 N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-2-ethoxynaphthalene-1-carboxamide CAS No. 899995-55-2](/img/structure/B2679546.png)

N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-2-ethoxynaphthalene-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

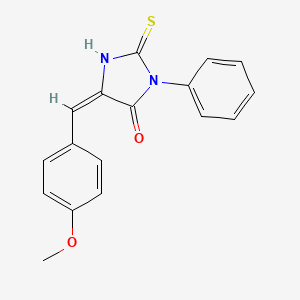

The compound “N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxy-1-naphthamide” belongs to the class of organic compounds known as pyrazolo [3,4-d]pyrimidines . These are aromatic heterocyclic compounds containing a pyrazolo [3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to but not sharing a nitrogen atom with a pyrimidine ring .

Molecular Structure Analysis

The molecular structure of “N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxy-1-naphthamide” is complex, with multiple ring systems and functional groups. The pyrazolo [3,4-d]pyrimidine core is a fused ring system that includes a pyrazole ring and a pyrimidine ring .Physical and Chemical Properties Analysis

The physical and chemical properties of “N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxy-1-naphthamide” include a molecular weight of 426.9 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . The compound also has a rotatable bond count of 3 .Aplicaciones Científicas De Investigación

Kinase Inhibition and Structure-Activity Relationships

The compound has been studied for its role in inhibiting kinases, particularly p38alpha MAP kinase, which is significant in the treatment of autoimmune diseases. The structure-activity relationships (SAR) of this compound and similar ones have been thoroughly investigated, highlighting the importance of specific functional groups and molecular interactions in its effectiveness (Regan et al., 2003).

Synthesis Methods

Research has focused on developing efficient synthesis methods for compounds containing the tert-butyl pyrazolo[3,4-d]pyrimidin moiety. Studies include exploring different reaction media and regioselectivity in the synthesis of related compounds (Martins et al., 2012).

Antibacterial Applications

Compounds with similar pyrazolo[3,4-d]pyrimidin structures have shown promising antibacterial activities. The synthesis of various derivatives and their antimicrobial efficacy is a key area of investigation (El-Agrody et al., 2000).

Antitumor Activities

Derivatives of pyrazolo[3,4-d]pyrimidine, including those with tert-butyl groups, have been synthesized and analyzed for their potential antitumor activities. These studies are crucial in developing new chemotherapeutic agents (Maftei et al., 2016).

Insecticidal and Antimicrobial Potential

Synthesis and evaluation of pyrimidine-linked pyrazole heterocyclic compounds, including those with tert-butyl groups, have been investigated for their insecticidal and antimicrobial potential. These studies contribute to the development of new pesticides and antimicrobial agents (Deohate & Palaspagar, 2020).

Role in PROTAC Molecule Synthesis

The compound serves as an intermediate in the synthesis of mTOR targeted PROTAC molecules, showcasing its importance in the development of targeted cancer therapies (Zhang et al., 2022).

Integrin Inhibitor Development

Research has explored the synthesis of related compounds as integrin inhibitors, particularly for the treatment of idiopathic pulmonary fibrosis, demonstrating the compound's potential in respiratory disease treatment (Procopiou et al., 2018).

Adenosine Receptor Affinity

Pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine, including tert-butyl derivatives, have been synthesized and tested for their affinity to A1 adenosine receptors, indicating potential applications in cardiovascular and central nervous system disorders (Harden et al., 1991).

Direcciones Futuras

The future directions for research on “N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxy-1-naphthamide” and related compounds could involve further exploration of their potential as tyrosine kinase inhibitors . Additionally, the development of new synthetic methods and the investigation of their biological activities could be valuable areas of future research .

Mecanismo De Acción

Target of action

The compound “N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-2-ethoxynaphthalene-1-carboxamide” belongs to the class of pyrazolo[3,4-d]pyrimidines . Compounds in this class have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Pharmacokinetics

Many pyrazolo[3,4-d]pyrimidines have been found to have good pharmacokinetic properties .

Result of action

Given its potential antiviral, anti-inflammatory, anticancer, and other activities , it is likely that it leads to changes in cell proliferation, inflammation, and possibly viral replication.

Propiedades

IUPAC Name |

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-ethoxynaphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O3/c1-5-30-17-11-10-14-8-6-7-9-15(14)18(17)20(28)25-26-13-23-19-16(21(26)29)12-24-27(19)22(2,3)4/h6-13H,5H2,1-4H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISHVTBLRXJJFCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NN3C=NC4=C(C3=O)C=NN4C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-N-[4'-(5-chloro-2-nitrobenzamido)-3,3'-dimethoxy-[1,1'-biphenyl]-4-yl]-2-nitrobenzamide](/img/structure/B2679463.png)

![N-[3-(3-methylphenyl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide](/img/structure/B2679464.png)

![2-Chloro-N-[2-(3-hydroxy-2-oxo-1H-indol-3-yl)ethyl]acetamide](/img/structure/B2679472.png)

![Ethyl [5-(thiophen-2-yl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetate](/img/structure/B2679476.png)

![N-(2-Methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide](/img/structure/B2679478.png)

![6-[1-(2,5-dimethylbenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide](/img/no-structure.png)

![4-Hydroxy-1-methyl-1h-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2679486.png)